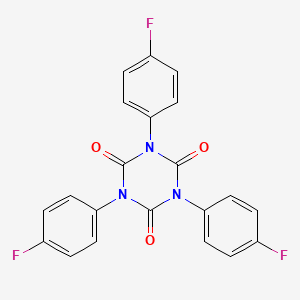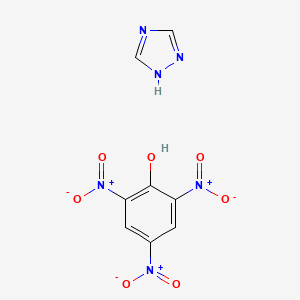![molecular formula C13H11ClOS B14598961 4-Chloro-2-[(phenylsulfanyl)methyl]phenol CAS No. 61151-24-4](/img/structure/B14598961.png)
4-Chloro-2-[(phenylsulfanyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-[(phenylsulfanyl)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, a phenylsulfanyl group, and a hydroxyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(phenylsulfanyl)methyl]phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with a phenylsulfanyl methylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol group, facilitating the nucleophilic attack on the methylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-[(phenylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium amide or thiourea can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding phenol without the chloro group.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-[(phenylsulfanyl)methyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-[(phenylsulfanyl)methyl]phenol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The chloro group may also play a role in the compound’s reactivity and binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
61151-24-4 |
|---|---|
Formule moléculaire |
C13H11ClOS |
Poids moléculaire |
250.74 g/mol |
Nom IUPAC |
4-chloro-2-(phenylsulfanylmethyl)phenol |
InChI |
InChI=1S/C13H11ClOS/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12/h1-8,15H,9H2 |
Clé InChI |
VZHGNSWFOGYKIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCC2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)

![3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14598922.png)
![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)


![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)

![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide](/img/structure/B14598967.png)
![(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14598970.png)
